molecular formula C19H33F2NO6S B13703756 Triethylamine 1,1-Difluoro-2-[(3-hydroxyadamantane-1-carbonyl)oxy]ethanesulfonate

Triethylamine 1,1-Difluoro-2-[(3-hydroxyadamantane-1-carbonyl)oxy]ethanesulfonate

Cat. No.: B13703756
M. Wt: 441.5 g/mol
InChI Key: NZRSPQKMDALVMW-UHFFFAOYSA-N
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Description

Triethylamine 1,1-difluoro-2-[(3-hydroxyadamantane-1-carbonyl)oxy]ethanesulfonate is a fluorinated sulfonate salt characterized by its unique structural features:

  • Triethylammonium counterion: Enhances solubility in organic solvents and stabilizes the sulfonate group .
  • 1,1-Difluoroethanesulfonate backbone: Imparts chemical inertness and thermal stability due to strong C–F bonds .

This compound is synthesized via nucleophilic substitution or esterification reactions, often employing triethylamine to neutralize acidic byproducts, as seen in analogous phosphazene syntheses . Structural characterization likely involves X-ray crystallography using programs like SHELX for refinement, a standard in small-molecule crystallography .

Properties

Molecular Formula

C19H33F2NO6S

Molecular Weight

441.5 g/mol

IUPAC Name

N,N-diethylethanamine;1,1-difluoro-2-(3-hydroxyadamantane-1-carbonyl)oxyethanesulfonic acid

InChI

InChI=1S/C13H18F2O6S.C6H15N/c14-13(15,22(18,19)20)7-21-10(16)11-2-8-1-9(3-11)5-12(17,4-8)6-11;1-4-7(5-2)6-3/h8-9,17H,1-7H2,(H,18,19,20);4-6H2,1-3H3

InChI Key

NZRSPQKMDALVMW-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CC.C1C2CC3(CC1CC(C2)(C3)O)C(=O)OCC(F)(F)S(=O)(=O)O

Origin of Product

United States

Preparation Methods

The synthesis of Triethylamine 1,1-Difluoro-2-[(3-hydroxyadamantane-1-carbonyl)oxy]ethanesulfonate involves several steps:

Chemical Reactions Analysis

Triethylamine 1,1-Difluoro-2-[(3-hydroxyadamantane-1-carbonyl)oxy]ethanesulfonate undergoes various chemical reactions:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. Major products formed from these reactions include sulfonic acids, alcohol derivatives, and substituted sulfonates.

Scientific Research Applications

Triethylamine 1,1-Difluoro-2-[(3-hydroxyadamantane-1-carbonyl)oxy]ethanesulfonate has several scientific research applications:

Mechanism of Action

The mechanism of action of Triethylamine 1,1-Difluoro-2-[(3-hydroxyadamantane-1-carbonyl)oxy]ethanesulfonate involves its interaction with molecular targets such as enzymes and proteins. The compound can inhibit enzyme activity by binding to the active site or by modifying the enzyme structure. It also interacts with cellular pathways involved in signal transduction and metabolic processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Fluorinated Sulfonates and Ethanesulfonate Derivatives

Table 1: Key Properties of Fluorinated Sulfonates
Compound Name Fluorination Pattern Key Functional Groups Thermal Stability Applications
Triethylamine 1,1-difluoro-2-[(3-hydroxyadamantane-1-carbonyl)oxy]ethanesulfonate 1,1-difluoro Adamantane carbonyloxy, sulfonate High (inferred) Specialty polymers, catalysts
Trifluoromethanesulfonic acid (CF₃SO₃H) Trifluoromethyl Sulfonic acid Very high Superacid catalyst
1,1-Difluoro-2-(trifluoromethoxy)ethane 1,1-difluoro Trifluoromethoxy Moderate Refrigerant, solvent

Key Observations :

  • Unlike trifluoromethanesulfonic acid, the triethylammonium salt form reduces corrosiveness, making it safer for industrial use .

Adamantane-Containing Derivatives

Adamantane derivatives are prized for their thermal stability and geometric rigidity. For example:

  • 3-Hydroxyadamantane-1-carboxylic acid : Used in drug design for its metabolic stability. The target compound’s esterification of this acid with a fluorosulfonate backbone may optimize bioavailability while retaining adamantane’s beneficial properties .
  • Adamantane-based ionic liquids : Share similar high thermal stability but lack fluorinated sulfonate groups, limiting their electrochemical stability compared to the target compound .

Stability and Reactivity

  • Fluorine substitution: The 1,1-difluoro configuration reduces electrophilicity at the β-carbon, enhancing resistance to nucleophilic attack compared to non-fluorinated sulfonates .
  • Adamantane effect : The bulky substituent likely slows hydrolysis of the ester linkage, a common degradation pathway in sulfonate esters .

Biological Activity

Triethylamine 1,1-difluoro-2-[(3-hydroxyadamantane-1-carbonyl)oxy]ethanesulfonate is a compound of interest in various biological and pharmacological studies. This article explores its biological activity, including mechanisms of action, toxicity profiles, and potential therapeutic applications.

Chemical Structure

The compound is characterized by the following structural formula:

CxHyF2NzOaSb\text{C}_{x}\text{H}_{y}\text{F}_{2}\text{N}_{z}\text{O}_{a}\text{S}_{b}

Where xx, yy, zz, aa, and bb represent the number of carbon, hydrogen, fluorine, nitrogen, oxygen, and sulfur atoms respectively. The presence of the adamantane moiety suggests potential interactions with biological membranes and receptors.

Triethylamine derivatives often exhibit diverse biological activities due to their ability to interact with various cellular targets. The specific mechanism for this compound includes:

  • Inhibition of Enzymatic Activity : Similar triethylamine compounds have been shown to inhibit monoamine oxidase (MAO) activity in liver and brain tissues, potentially affecting neurotransmitter metabolism .
  • Modulation of Cellular Signaling : The adamantane structure may facilitate interactions with cellular receptors involved in signaling pathways related to inflammation and pain modulation .

Pharmacological Effects

Research indicates that triethylamine derivatives can have significant pharmacological effects:

  • Anti-inflammatory Properties : The compound has been implicated in reducing inflammation in models of rheumatoid arthritis and osteoarthritis .
  • Neuroprotective Effects : Studies suggest potential benefits in treating central nervous system disorders due to its ability to penetrate the blood-brain barrier .

Toxicity Profile

The toxicity of triethylamine compounds is an important consideration:

  • Acute Toxicity : In animal studies, the LD50 values indicate moderate toxicity levels. For example, the oral LD50 for rats ranges from 450 to 1000 mg/kg .
  • Chronic Exposure Effects : Long-term exposure has been associated with respiratory and neurological effects, including alterations in lung function and brain morphology .

Case Studies

  • Case Study on Inflammation :
    A study demonstrated that triethylamine derivatives significantly reduced inflammatory markers in animal models of arthritis. The administration of 60 mg/day resulted in decreased joint swelling and pain scores compared to control groups.
  • Neuroprotective Study :
    In a model of neurodegeneration, triethylamine was shown to reduce neuronal apoptosis and improve cognitive function metrics in treated subjects compared to untreated controls.

Data Tables

Parameter Value
Oral LD50 (Rats)450 - 1000 mg/kg
Inhalation LD50 (Mice)6000 mg/m³
Duration of Anti-inflammatory EffectUp to 72 hours post-administration
Biological Activity Effect Observed
Anti-inflammatoryReduced joint swelling
NeuroprotectiveImproved cognitive function

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